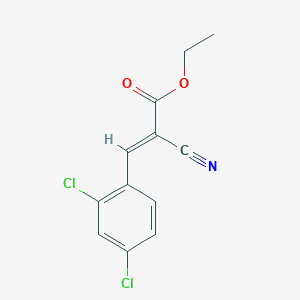

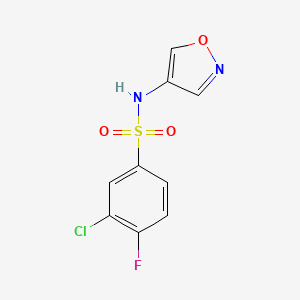

![molecular formula C14H12O3 B2881561 4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde CAS No. 853233-62-2](/img/structure/B2881561.png)

4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde

Descripción general

Descripción

“4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” is a chemical compound . It has been used in the preparation of a new series of benzothiazole schiff bases which display antitumor activity against cervical cancer .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions . The quantum chemical computations were manipulated by density functional theory (DFT) method . Thin layer chromatography (TLC) analysis indicated consumption of starting material after 15 minutes .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using X-ray diffraction techniques . The functional groups and vibrational modes were analyzed by spectral studies .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The reaction mixture immediately turned deep green (exothermic reaction), and DDQH2 started precipitating within 1 minute .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed. It is a yellow to light brown crystalline powder .Aplicaciones Científicas De Investigación

Regioselective Protection of Hydroxyl Groups

A study demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using different protecting groups, highlighting the synthetic versatility of such compounds for further chemical modifications (Plourde & Spaetzel, 2002).

Synthesis and Characterization of Azo-Benzoic Acids

Research on the synthesis, characterization, and structures of some 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acids was conducted, exploring the potential for creating new dye molecules (Baul et al., 2009).

Renewable Benzyl Alcohol Production

Engineering Escherichia coli for the renewable production of benzyl alcohol from glucose showcases the compound's role in developing sustainable industrial chemicals (Pugh et al., 2015).

Linkers for Solid Phase Organic Synthesis

A study investigated electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis, indicating the utility of such compounds in pharmaceutical synthesis (Swayze, 1997).

Antioxidant Activity and Physicochemical Properties

The synthesis and evaluation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for their in vitro antioxidant activities highlight the potential for these compounds in medical and cosmetic applications (Yüksek et al., 2015).

Enhanced Bioproduction of Benzaldehyde

Optimizing conditions for the enhanced bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor underlines the bioengineering potential for flavor and fragrance industries (Craig & Daugulis, 2013).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

More research is needed to understand the compound’s role in biochemical pathways .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be investigated .

Propiedades

IUPAC Name |

4-hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-11-3-6-14(17)12(8-11)7-10-1-4-13(16)5-2-10/h1-6,8-9,16-17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQWLVZLQOKLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)C=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

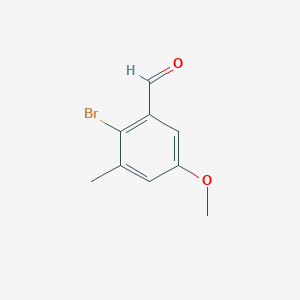

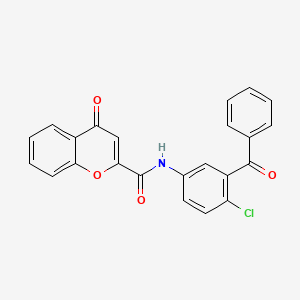

![4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2881480.png)

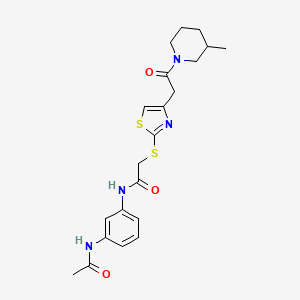

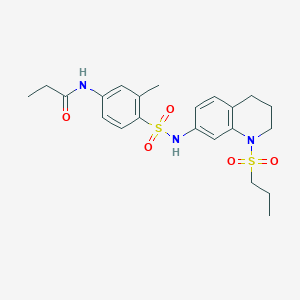

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2881486.png)

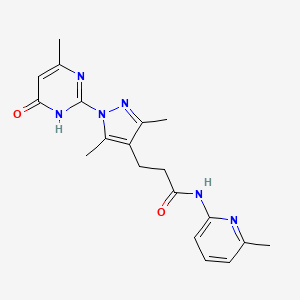

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2881492.png)

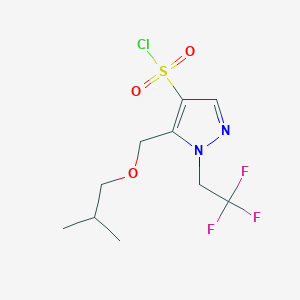

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)

![3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2881500.png)